molecular formula C21H21FO5S B1672104 Ipragliflozin CAS No. 761423-87-4

Ipragliflozin

Número de catálogo B1672104
Número CAS: 761423-87-4
Peso molecular: 404.5 g/mol
Clave InChI: AHFWIQIYAXSLBA-RQXATKFSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ipragliflozin is a pharmaceutical drug used for the treatment of type 2 diabetes . It was jointly developed by Astellas Pharma and Kotobuki Pharmaceutical, and approved in Japan on January 17, 2014 . It is a Sodium/glucose cotransporter 2 (SGLT2) inhibitor . These membrane proteins are on the cell surface and transfer glucose into the cells .


Synthesis Analysis

A concise and practical stereoselective synthesis of Ipragliflozin was presented starting from 2-[(5-iodo-2-fluorophenyl)methyl]-1-benzothiophene and 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide without catalyst via iodine–lithium–zinc exchange .


Molecular Structure Analysis

The molecular formula of Ipragliflozin is C21H21FO5S . Its average mass is 404.452 Da and its monoisotopic mass is 404.109375 Da .


Physical And Chemical Properties Analysis

Ipragliflozin has a molar mass of 404.45 g·mol −1 . More detailed physical and chemical properties are not available in the search results.

Aplicaciones Científicas De Investigación

Kinetic Degradation Study of Ipragliflozin

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of Application : This study investigated the degradation behavior of Ipragliflozin under various conditions, including acidic, basic, photolytic, oxidative, and thermal degradation conditions .
  • Methods of Application : The study used a Hypersil Gold® UPLC C18 column with 1.9 μm particle size as the stationary phase and a mobile phase composed of acetonitrile: potassium monobasic phosphate buffer pH 3 . The flow rate was set at 0.6 mL min−1 .
  • Results : The study found that Ipragliflozin showed extensive degradation under acidic, basic, and oxidative conditions, but high stability under thermal and photo-degradation conditions . The degradation appears to follow a pseudo-first-order reaction .

Efficacy and Safety of Ipragliflozin in Patients With Type 2 Diabetes

  • Scientific Field : Endocrinology
  • Summary of Application : The ASSIGN-K study investigated the efficacy and safety of Ipragliflozin in routine clinical practice .
  • Methods of Application : This was an investigator-initiated, multicenter, prospective observational study that enrolled Japanese patients with type 2 diabetes who showed inadequate glycemic control despite diet and exercise with/without medication . Patients received Ipragliflozin (50 mg/day) as monotherapy or combined with other antidiabetic agents for up to 104 weeks .
  • Results : In 301 patients who completed 104 weeks of Ipragliflozin treatment, hemoglobin A1c was significantly reduced from 8.07% at baseline to 7.24% . Fasting blood glucose and postprandial blood glucose were decreased significantly by 19.8 mg/dL and 29.6 mg/dL, respectively . Body weight also showed a significant decrease from 79.1 kg to 76.2 kg .

Lipid and Apolipoprotein Profiles in Type 2 Diabetes

  • Scientific Field : Cardiovascular Diabetology
  • Summary of Application : The SUCRE study compared the effects of Ipragliflozin and Sitagliptin on serum lipid and apolipoprotein profiles .
  • Methods of Application : This was a multicenter, open-label, randomized, controlled trial. Patients with type 2 diabetes (20–74 years old) with HbA1c levels of 7.0-10.5% and serum triglyceride levels of 120–399 mg/dL (1.35–4.50 mmol/L) on diet and/or oral hypoglycemic agents were enrolled. Subjects were randomized to treatment with Ipragliflozin (50 mg/day) or Sitagliptin (50 mg/day) .
  • Results : Ipragliflozin and Sitagliptin reduced fasting plasma glucose, glycoalbumin, and HbA1c almost equally. Ipragliflozin increased HDL-C and decreased apo E. Sitagliptin decreased TG, apo B48, CII, and CIII, but increased LDL-C .

Amelioration of Endoplasmic Reticulum Stress and Apoptosis

  • Scientific Field : Molecular Biology
  • Summary of Application : This study investigated the effects of Ipragliflozin on endoplasmic reticulum stress and apoptosis .
  • Methods of Application : The study did not provide specific details on the methods of application or experimental procedures .
  • Results : The study found that Ipragliflozin ameliorates endoplasmic reticulum stress and apoptosis through preventing ectopic lipid deposition in renal tubules .

Ipragliflozin and Lipid Metabolism

  • Scientific Field : Cardiovascular Diabetology
  • Summary of Application : The SUCRE study compared the effects of Ipragliflozin and Sitagliptin on serum lipid and apolipoprotein profiles .
  • Methods of Application : This was a multicenter, open-label, randomized, controlled trial. Patients with type 2 diabetes (20–74 years old) with HbA1c levels of 7.0-10.5% and serum triglyceride levels of 120–399 mg/dL (1.35–4.50 mmol/L) on diet and/or oral hypoglycemic agents were enrolled. Subjects were randomized to treatment with Ipragliflozin (50 mg/day) or Sitagliptin (50 mg/day) .
  • Results : Ipragliflozin and Sitagliptin reduced fasting plasma glucose, glycoalbumin, and HbA1c almost equally. Ipragliflozin increased HDL-C and decreased apo E. Sitagliptin decreased TG, apo B48, CII, and CIII, but increased LDL-C .

Ipragliflozin and Renal Tubules

  • Scientific Field : Molecular Biology
  • Summary of Application : This study investigated the effects of Ipragliflozin on endoplasmic reticulum stress and apoptosis .
  • Methods of Application : The study did not provide specific details on the methods of application or experimental procedures .
  • Results : The study found that Ipragliflozin ameliorates endoplasmic reticulum stress and apoptosis through preventing ectopic lipid deposition in renal tubules .

Propiedades

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FO5S/c22-15-6-5-12(21-20(26)19(25)18(24)16(10-23)27-21)7-13(15)9-14-8-11-3-1-2-4-17(11)28-14/h1-8,16,18-21,23-26H,9-10H2/t16-,18-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFWIQIYAXSLBA-RQXATKFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032738
Record name Ipragliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ipragliflozin

CAS RN

761423-87-4
Record name Ipragliflozin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=761423-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ipragliflozin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0761423874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ipragliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11698
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ipragliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IPRAGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N2N8OOR7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ipragliflozin
Reactant of Route 2
Reactant of Route 2
Ipragliflozin
Reactant of Route 3
Ipragliflozin
Reactant of Route 4
Ipragliflozin
Reactant of Route 5
Ipragliflozin
Reactant of Route 6
Ipragliflozin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.